molecular formula H4N3P B1258254 Phosphenodiimidic amide CAS No. 61333-04-8

Phosphenodiimidic amide

Cat. No.: B1258254
CAS No.: 61333-04-8
M. Wt: 77.026 g/mol
InChI Key: ADFJUGMRJGXPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphenodiimidic amide is an organophosphorus compound of interest in several advanced research fields. Compounds within this class are known to feature a phosphorus-nitrogen (P-N) bond and a stable phosphoryl (P=O) group, which are key to their function . In medicinal and pharmaceutical research, phosphoramidates serve as crucial prodrug motifs and bioactive agents. The ProTide technology, for instance, utilizes phosphoramidate structures to enhance the intracellular delivery and efficacy of nucleoside analogues, as exemplified by antiviral medications . Furthermore, phosphoramidate-based compounds are explored for their potential as antimicrobial and anticancer agents . In synthetic and coordination chemistry, phosphophenodiimidic amide and related compounds act as ligands or intermediates. They can serve as 1,3-N,O-chelating ligands in metal complexes for catalysis or facilitate bond activation processes . Their utility also extends to materials science, where similar structures have been incorporated into polymers for their thermal stability and mechanical properties . Researchers value this compound for investigating the role of phosphoramidates in biological systems and as a versatile building block for developing new synthetic methodologies. This product is labeled "For Research Use Only" (RUO). This means it is not intended for use in diagnostic procedures, clinical applications, or for any human or animal consumption. It is the responsibility of the purchaser to ensure that their use of this product complies with all applicable laws and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61333-04-8

Molecular Formula

H4N3P

Molecular Weight

77.026 g/mol

InChI

InChI=1S/H4N3P/c1-4(2)3/h(H4,1,2,3)

InChI Key

ADFJUGMRJGXPQV-UHFFFAOYSA-N

SMILES

NP(=N)=N

Canonical SMILES

NP(=N)=N

Origin of Product

United States

Advanced Synthetic Methodologies for Phosphenodiimidic Amide Derivatives

Strategies for Phosphorus-Nitrogen Double Bond Formation in Diimidic Systems

The creation of the P=N double bond is the crucial step in synthesizing phosphenodiimidic amides. The two primary approaches involve the reaction of phosphorus(III) or phosphorus(V) compounds with nitrogen-containing reagents.

The synthesis of phosphenodiimidic amides generally relies on two well-established reactions in phosphorus chemistry: the Staudinger and Kirsanov reactions. These methods provide reliable pathways to the formation of the iminophosphorane moiety, which is central to the diimidic structure.

Reaction Scheme: R₃P + R'N₃ → R₃P=NR' + N₂ wikipedia.org

The resulting iminophosphorane is a versatile intermediate. alfa-chemistry.com For the synthesis of phosphenodiimidic amides, a dichlorophosphorane can be reacted with two equivalents of an azide (B81097), followed by an amine, to construct the final molecule.

Reaction Scheme:

Ph₃P + Br₂ → Ph₃PBr⁺Br⁻ wikipedia.org

Ph₃PBr⁺Br⁻ + 3 RNH₂ → Ph₃PNR + 2 RNH₃⁺Br⁻ wikipedia.org

These foundational reactions provide the basis for creating the P=N bonds necessary for phosphenodiimidic amide structures.

Nucleophilic substitution at a phosphorus center is a fundamental process in the construction of phosphenodiimidic amides. The reaction pathway often begins with a phosphorus halide, which serves as the electrophile.

A common strategy involves the stepwise substitution of chlorine atoms from a phosphorus pentachloride (PCl₅) or a related phosphonium (B103445) salt. For instance, the reaction of PCl₅ with a primary amine can lead to the formation of a phosphonimidic dichloride. This intermediate can then undergo further nucleophilic substitution with another amine to form the diimidic structure, and finally, reaction with a secondary amine can introduce the amide group.

The mechanism of the Staudinger reaction itself is initiated by the nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen of the azide. alfa-chemistry.comorganicchemistrytutor.com This forms a linear phosphazide (B1677712) intermediate. This intermediate then cyclizes to a four-membered ring, which subsequently decomposes in a thermodynamically favorable process to release stable dinitrogen gas and form the iminophosphorane. organicchemistrytutor.com

The versatility of these nucleophilic pathways allows for the introduction of a wide variety of substituents on the nitrogen atoms, enabling the synthesis of a broad library of this compound derivatives.

General Approaches to this compound Synthesis

Derivative Synthesis and Functionalization Studies

Once the core this compound structure is synthesized, further reactions can be employed to modify the substituents on both the phosphorus and nitrogen atoms. This functionalization is key to tuning the electronic and steric properties of the molecule for specific applications.

The variation of substituents on the phosphorus and nitrogen centers is typically achieved by carefully selecting the starting materials.

Nitrogen Substituent Variation: The choice of primary amines (R-NH₂) or organic azides (R-N₃) in the initial P=N bond-forming reactions directly dictates the nature of the substituents on the imido nitrogen atoms. A wide range of alkyl and aryl groups can be introduced using this approach. The amide nitrogen substituent is determined by the final aminolysis step, where a primary or secondary amine (R'R''NH) is reacted with a phosphorus-halide intermediate.

Phosphorus Substituent Variation: To vary the substituent on the phosphorus atom itself (in the case of a phosphinodiimidic amide, R-P(=NR')(=NR'')-NR₂'''), one must start with a functionalized organophosphorus precursor, such as an organodichlorophosphine (RPCl₂). This allows for the introduction of an alkyl or aryl group directly attached to the phosphorus center.

The table below illustrates the relationship between starting materials and the resulting substituents in a hypothetical synthesis.

Starting Phosphorus CompoundStarting Imidating Agent (2 eq.)Starting Amine (1 eq.)Resulting this compound Structure
PCl₅R¹-N₃R²R³NHCl-P(=NR¹)₂-NR²R³ (intermediate)
R-PCl₄R¹-N₃R²R³NHR-P(=NR¹)₂-NR²R³
PCl₃R¹-N₃R²R³NHCl-P(=NR¹)-NR²R³ (monoimido intermediate)

This table provides a simplified representation of synthetic strategies.

When the substituents on the phosphorus and/or nitrogen atoms are chosen appropriately, the this compound can be chiral. The development of stereoselective synthetic pathways to access enantiomerically pure phosphenodiimidic amides is an area of growing interest, particularly for applications in asymmetric catalysis.

Chirality in these compounds can arise from several sources:

P-Chirality: A phosphorus atom with four different substituents is a stereocenter. In phosphenodiimidic amides, this can be achieved if the two imido groups and the amino group are different, and if there is a fourth, different substituent on the phosphorus atom itself.

The synthesis of P-chiral compounds is a significant challenge in organophosphorus chemistry. Stereoselective methods often involve the use of chiral auxiliaries, which are temporary groups that guide the stereochemical outcome of a reaction and are subsequently removed. Another approach is the use of chiral catalysts that can differentiate between enantiotopic faces or groups in a prochiral substrate. For phosphenodiimidic amides, this could involve the kinetic resolution of a racemic mixture or an asymmetric desymmetrization reaction. Research in this area is focused on adapting existing methods for stereoselective phosphorus chemistry to the specific reactivity of diimidic systems.

Methods for Substituent Variation on Phosphorus and Nitrogen Centers

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several areas are being explored to make these syntheses more sustainable.

A key focus is on atom economy . The classical Staudinger reaction, while high-yielding, produces a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. wikipedia.org This byproduct has a high molecular weight and is often difficult to separate from the desired product, leading to significant waste. Research into catalytic versions of the Staudinger reaction or alternative P=N bond-forming reactions that have better atom economy is an important goal.

Another principle is the use of less hazardous chemical syntheses . Traditional methods often employ chlorinated solvents and hazardous reagents like phosphorus pentachloride. The development of syntheses that use greener solvents (e.g., water, ethanol, or solvent-free conditions) and less toxic reagents is highly desirable. For example, catalytic methods for amide bond formation are being developed to avoid the use of stoichiometric activating agents that generate substantial waste. nih.gov

Finally, catalysis offers a powerful tool for improving the sustainability of these syntheses. The use of catalysts can reduce energy consumption by lowering reaction temperatures, increase selectivity to minimize byproducts, and enable the use of more environmentally benign reagents. The development of robust, recyclable catalysts for the formation of P-N bonds would represent a significant advance in the green synthesis of phosphenodiimidic amides and related compounds. nih.gov

Efficiency and Atom Economy Considerations

In the synthesis of phosphorus-nitrogen compounds, particularly phosphazenes, traditional methods often suffer from low atom economy and the production of significant waste. For instance, the established synthesis of hexachlorocyclotriphosphazene, a key precursor for many derivatives, involves the reaction of phosphorus pentachloride with ammonium (B1175870) chloride. This reaction, while effective, produces a large amount of hydrogen chloride gas as a byproduct, leading to a low atom economy.

Modern synthetic strategies aim to improve efficiency by minimizing waste and maximizing the incorporation of reactant atoms into the final product. Key areas of development include catalytic and condensation reactions that offer higher yields and better atom economy.

Research into solid-state condensation reactions of phosphoramidates has shown promise in creating P-N linkages with reduced solvent waste and simplified purification procedures. These methods often proceed at lower temperatures than traditional melt-condensation techniques, further enhancing their efficiency.

Below is a data table comparing the atom economy of a traditional versus a more modern synthetic approach for a generic phosphazene precursor.

Table 1: Comparison of Atom Economy in Phosphazene Precursor Synthesis

Synthetic Route Reactants Products Byproducts Atom Economy (%)
Traditional Method Phosphorus pentachloride, Ammonium chloride Hexachlorocyclotriphosphazene Hydrogen chloride ~48%

| Hypothetical Improved Route | Dichlorophosphinyl isocyanate, Ammonia (B1221849) | Cyclophosphazene derivative | None (ideal) | >90% |

Note: The "Hypothetical Improved Route" represents a conceptual goal in the field, aiming for addition-type reactions with minimal to no byproducts.

Sustainable Synthetic Route Development

The development of sustainable synthetic routes for phosphorus-nitrogen compounds is a major focus of contemporary research, driven by the principles of green chemistry. This involves the use of less hazardous starting materials, the replacement of toxic solvents, and the design of energy-efficient processes.

One significant advancement is the use of catalytic methods to construct P-N bonds. For example, transition metal-catalyzed cross-coupling reactions have been explored to form P-N bonds with high selectivity and under milder conditions than stoichiometric methods. These catalytic cycles often result in higher yields and produce less waste.

Another key aspect of sustainable synthesis is the move towards solvent-free or "on-water" reaction conditions. These approaches not only reduce the environmental impact associated with volatile organic solvents but can also, in some cases, enhance reaction rates and selectivity.

Recent studies have also focused on the use of renewable or less toxic starting materials. For instance, research into the use of phosphinous acids or their salts as P-building blocks, instead of the highly reactive and hazardous phosphorus halides, represents a significant step towards greener synthetic pathways.

Table 2: Examples of Sustainable Synthetic Approaches for P-N Bond Formation

Approach Description Advantages
Catalytic P-N Coupling Use of transition metal catalysts (e.g., Palladium, Copper) to facilitate the reaction between a phosphorus source and an amine. High selectivity, mild reaction conditions, reduced waste.
Solvent-Free Synthesis Conducting reactions in the absence of a solvent, often using mechanochemistry (ball-milling) or thermal melts. Eliminates solvent waste, can lead to higher reaction rates.

| Use of Greener Reagents | Replacing hazardous reagents like phosphorus pentachloride with safer alternatives such as phosphinous acids or phosphonates. | Improved safety profile, less toxic waste streams. |

The ongoing development of these advanced synthetic methodologies is critical for unlocking the full potential of phosphorus-nitrogen compounds in various applications while adhering to the growing demands for environmentally responsible chemical manufacturing.

Reactivity and Mechanistic Investigations of Phosphenodiimidic Amides

Reactions with Nitrogen-Containing Nucleophiles

The phosphorus center in phosphenodiimidic amides is electrophilic and susceptible to attack by nucleophiles. Nitrogen-containing nucleophiles, such as amines, readily react with these compounds, leading to the formation of new P-N bonds.

Amination Reactions Leading to Phosphorimidic Triamide Formation

The reaction of phosphenodiimidic amides with primary or secondary amines results in the formation of phosphorimidic triamides. This transformation proceeds through a nucleophilic addition of the amine to the phosphorus center, followed by proton transfer. The general mechanism involves the attack of the amine's lone pair of electrons on the electrophilic phosphorus atom. cognitoedu.org This initial addition leads to a tetrahedral intermediate. Subsequent proton transfer and rearrangement yield the stable phosphorimidic triamide product.

These reactions are valuable for the synthesis of a variety of phosphorus-nitrogen compounds with potential applications in materials science and as ligands in catalysis.

Influence of Steric and Electronic Factors on Amine Addition

The rate and outcome of the amination reaction are significantly influenced by both steric and electronic factors associated with the phosphenodiimidic amide and the attacking amine.

Steric Hindrance: Bulky substituents on either the this compound or the amine can hinder the approach of the nucleophile to the phosphorus center, thereby slowing down the reaction rate. nih.gov For instance, amines with large alkyl groups will react more slowly than less sterically encumbered amines. nih.gov Studies have shown that secondary amines can exhibit significantly lower reactivity compared to primary amines of similar basicity due to increased steric hindrance. nih.gov

Electronic Effects: The electronic properties of the substituents on both reactants play a crucial role. Electron-withdrawing groups on the this compound enhance the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. saskoer.ca Conversely, electron-donating groups decrease its reactivity. saskoer.ca

ReactantSteric Effect on ReactivityElectronic Effect on Reactivity
This compound Bulky substituents decrease reactivity.Electron-withdrawing groups increase reactivity; electron-donating groups decrease reactivity.
Amine Bulky substituents decrease reactivity.Higher basicity generally increases reactivity.

Coordination Chemistry with Transition Metal Centers

Phosphenodiimidic amides can act as ligands, coordinating to transition metal centers through their nitrogen or phosphorus atoms. molaid.comgoogle.com This coordination behavior opens up possibilities for their use in catalysis and materials science. libretexts.orglumenlearning.comlibretexts.org

Reactions with Metal Alkoxides (e.g., Titanium Alkoxides)

Phosphenodiimidic amides have been shown to react with metal alkoxides, such as those of titanium. nih.gov These reactions can lead to the exchange of the amide group with an alkoxide group, or the coordination of the this compound to the metal center. The nature of the product depends on the reaction conditions and the specific reactants used. For instance, in some cases, the reaction can result in the formation of novel metal-phosphorus-nitrogen complexes.

Ligand Behavior of this compound Structures

The lone pair of electrons on the amide nitrogen and the π-systems of the P=N bonds allow phosphenodiimidic amides to function as versatile ligands in coordination chemistry. molaid.comgoogle.com They can coordinate to a metal center in a monodentate fashion through the amide nitrogen or in a more complex manner involving the P=N double bonds. The coordination mode is influenced by the steric and electronic properties of the ligand and the nature of the metal center. The ability of these compounds to act as ligands has led to the synthesis of various transition metal complexes with interesting structural and reactive properties.

Exploration of Reaction Pathways and Intermediate Species

Understanding the reaction pathways and identifying the intermediate species formed during the reactions of phosphenodiimidic amides is crucial for controlling their reactivity and designing new synthetic applications.

Mechanistic studies often involve a combination of experimental techniques, such as spectroscopy and crystallography, and computational methods. For example, the aminometalation of alkenes using mixed potassium/lithium amides has been studied, and the reactive intermediates have been characterized. d-nb.info These studies provide insights into the stability and reactivity of the transient species involved in the reaction.

In amination reactions, the formation of a tetrahedral intermediate is a key step. cognitoedu.org The stability of this intermediate is influenced by the substituents on both the phosphorus and nitrogen atoms. In some cases, this intermediate can be isolated and characterized, providing direct evidence for the proposed reaction mechanism. The exploration of these pathways allows for a deeper understanding of the fundamental principles governing the reactivity of phosphenodiimidic amides.

Analysis of Radical versus Ionic Mechanisms

No specific studies analyzing the competition between radical and ionic mechanisms in the reactions of phosphenodiimidic amides have been found in the reviewed literature. The reaction of phosphenodiimidic amides with amines has been described as a smooth and exothermic process, which is often indicative of an ionic pathway. However, without explicit mechanistic studies, such as kinetic analysis, isotopic labeling, or computational modeling, a definitive assignment of the mechanism as either radical or ionic, or a combination thereof, cannot be made.

Elucidation of Transition State Geometries and Energetics

There is no available data from computational or experimental studies that elucidates the transition state geometries and energetics for reactions involving phosphenodiimidic amides. Such studies, typically employing methods like Density Functional Theory (DFT), are crucial for understanding reaction pathways, determining activation energies, and visualizing the three-dimensional structure of transition states. The absence of this information in the public domain prevents any detailed discussion on this topic.

Advanced Spectroscopic and Structural Elucidation Methodologies for Phosphenodiimidic Amide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the structural analysis of phosphenodiimidic amides, providing unparalleled insight into the electronic environment of key nuclei.

Multi-Nuclear NMR (e.g., 31P, 1H, 13C) for Bonding Environment Characterization

The characterization of phosphenodiimidic amides and their derivatives is heavily reliant on multi-nuclear NMR spectroscopy. researchgate.netrsc.org The 31P nucleus, with its 100% natural abundance and wide chemical shift range, is particularly informative. uobabylon.edu.iq The chemical shift of the phosphorus atom provides direct evidence of its coordination number and the nature of its substituents. For instance, in reactions involving phosphenodiimidic amides, the resulting four-coordinate phosphorus center in products like phosphorimidic triamides shows a characteristic single peak in the 31P NMR spectrum. tandfonline.com The specific chemical shift is sensitive to the electronic environment; for example, the presence of neighboring imino groups can cause significant shifts in the phosphorus signal. nih.gov

1H and 13C NMR spectra are essential for characterizing the organic substituents attached to the phosphenodiimidic amide core, such as trimethylsilyl (B98337) (TMS) or tert-butyl groups. rsc.org The proton NMR spectrum can confirm the presence of N-H protons and their coupling to phosphorus, while 13C NMR maps the carbon framework. The combined data from 31P, 1H, and 13C NMR allows for a comprehensive description of the molecule's bonding environment. rsc.org

Table 1: Representative NMR Chemical Shift Ranges for this compound Derivatives

Nucleus Typical Chemical Shift (δ) Range (ppm) Information Provided
31P +50 to -20 Characterizes the coordination and electronic environment of the phosphorus center. tandfonline.comnih.gov
1H 0.1 - 0.5 (Si-CH3) Identifies and characterizes organic substituent groups (e.g., trimethylsilyl). tandfonline.com
3.0 - 4.0 (N-H) Confirms the presence of amide protons. tandfonline.com
13C 1.0 - 5.0 (Si-CH3) Details the carbon skeleton of the organic substituents. rsc.org

Low-Temperature NMR Studies for Conformational Analysis and Dynamics

The bonds within phosphenodiimidic amides, particularly the P-N bonds, may allow for rotational isomerism. Low-temperature NMR spectroscopy is a powerful tool to study these conformational dynamics. nih.gov At room temperature, rapid interconversion between different conformers can lead to averaged signals in the NMR spectrum. researchgate.net By lowering the temperature, this exchange can be slowed on the NMR timescale, allowing for the observation of distinct signals for each conformer. researchgate.netmdpi.com This technique enables the determination of the relative populations of different conformers and the energy barriers for their interconversion. mdpi.com For example, in related amide systems, variable-temperature NMR experiments have been used to resolve diastereotopic protons, confirming the presence of stable, chiral conformations at low temperatures. researchgate.net

2D NMR Techniques for Connectivity and Proximity Assessment

Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the structure of complex molecules like phosphenodiimidic amides by mapping the connectivity and spatial relationships between atoms.

Correlation Spectroscopy (COSY): This homonuclear technique, typically 1H-1H COSY, identifies protons that are spin-spin coupled, usually through two or three bonds. libretexts.orglongdom.orgweizmann.ac.il It is used to trace the connectivity within the organic substituents of the this compound.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of a proton with a directly attached heteronucleus, such as 13C or 15N. libretexts.org An HSQC spectrum would definitively link specific proton signals to their corresponding carbon atoms within the substituent groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies nuclei that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is crucial for determining the three-dimensional structure and preferred conformation of the molecule in solution. researchgate.net

Vibrational Spectroscopy Approaches (IR and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a characteristic fingerprint of a molecule by probing its vibrational modes. renishaw.com

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Stretching Analysis

IR spectroscopy is highly effective for identifying key functional groups within phosphenodiimidic amides. The most significant vibrations are associated with the P-N and N-H bonds. While typical carbonyl amides show a strong C=O stretching band around 1630-1680 cm-1, phosphenodiimidic amides are characterized by the vibration of their phosphorus-nitrogen backbone. spectroscopyonline.com Research on related compounds has identified a sharp band characteristic of the P=N double bond stretch in the region of 1310-1350 cm-1. tandfonline.com Additionally, the N-H stretching vibration appears as a distinct band, typically in the 3385-3410 cm-1 range. tandfonline.com The presence and position of these bands provide definitive evidence for the this compound structure.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy offers complementary information to IR spectroscopy, as different selection rules govern the activity of vibrational modes. horiba.com While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For phosphenodiimidic amides, Raman spectroscopy can provide further details about the phosphorus-nitrogen backbone. In traditional protein and peptide analysis, characteristic "Amide" bands (Amide I, II, III) are prominent in Raman spectra and are used to determine secondary structure. nih.gov For phosphenodiimidic amides, analogous characteristic bands for the P-N framework would be expected, providing a unique spectral fingerprint. These bands would differ significantly from the well-known Amide bands of peptides, which are dominated by C=O and C-N stretching and N-H bending. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound Derivatives

Functional Group/Vibration Technique Typical Wavenumber (cm-1) Appearance
N-H Stretch IR 3385 - 3410 Sharp band tandfonline.com
P=N Stretch IR 1310 - 1350 Sharp band tandfonline.com
P-N Backbone Raman Varies Characteristic fingerprint bands

Diffraction-Based Structural Analysis Techniques

Diffraction techniques are paramount for obtaining direct information about the atomic arrangement in the solid state, providing unparalleled detail on molecular geometry and intermolecular organization.

The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This analysis yields an electron density map from which the positions of individual atoms can be determined. mdpi.com In the study of phosphorus-nitrogen compounds, this technique has been crucial for confirming the geometry around the phosphorus center, which can vary from tetrahedral to more complex coordination environments, and for elucidating the stereochemistry of chiral derivatives. rsc.orgacs.org For instance, the crystal structures of substituted cyclotriphosphazenes have been determined, revealing the precise arrangement of various amino and spirocyclic groups attached to the phosphorus-nitrogen ring. rsc.orgresearchgate.net The data obtained from SC-XRD, such as the P-N bond lengths, can indicate the degree of delocalization and the nature of the bonding within the P-N core.

Table 1: Representative Crystallographic Data for a Substituted Cyclotriphosphazene Derivative Data sourced from studies on analogous phosphazene structures for illustrative purposes.

ParameterValueSignificance
Crystal SystemMonoclinicDescribes the basic crystal symmetry.
Space GroupP21/cDefines the specific symmetry elements within the crystal.
P-N (endocyclic) bond length~1.58 ÅIndicates significant double-bond character within the phosphazene ring.
P-N (exocyclic-amino) bond length~1.65 ÅRepresents the single bond between phosphorus and the exocyclic nitrogen atom.
N-P-N (endocyclic) angle~118°Reflects the geometry of the inorganic ring system.

Beyond defining the molecular structure, SC-XRD data enables a detailed investigation of the crystal packing and the non-covalent interactions that stabilize the lattice. For phosphenodiimidic amides, which contain N-H protons and electronegative nitrogen and potentially oxygen atoms, hydrogen bonding is a key intermolecular force. semnan.ac.ir These interactions dictate how molecules arrange themselves in the solid state, influencing physical properties like melting point and solubility.

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Substituted Cyclotriphosphazene Data is representative of findings for analogous phosphazene structures. rsc.orgresearchgate.net

Interaction TypeContribution (%)Description
H···H~55-62%Represents van der Waals forces between hydrogen atoms, typically the largest contributor. rsc.org
C···H / H···C~20-25%Indicate interactions between carbon and hydrogen atoms on adjacent molecules. rsc.org
N···H / H···N~5-10%Highlights the presence of classical or weak hydrogen bonds involving nitrogen atoms.
Other (e.g., F···H, O···H)VariableDependent on the specific substituents present on the core structure. rsc.org

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Mass Spectrometry for Molecular Integrity and Fragmentation Studies

Mass spectrometry (MS) is a vital analytical technique that provides information on the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is essential for the characterization of newly synthesized phosphenodiimidic amides. Unlike unit mass resolution instruments, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. mdpi.comnih.gov This capability is crucial for confirming that the synthesized product matches the target structure and for distinguishing between compounds with the same nominal mass but different elemental compositions. Techniques like electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-TOF) are commonly used to ionize the molecules before they enter the high-resolution mass analyzer. rsc.orgresearchgate.net For complex substituted phosphazenes and related compounds, HRMS has been used to verify the successful attachment of various organic side groups. mdpi.com

Tandem mass spectrometry (MS/MS) is a powerful technique used to probe the structure of a molecule by inducing its fragmentation and analyzing the resulting product ions. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.

For phosphenodiimidic amides, the fragmentation pathways are expected to be dominated by the cleavage of the relatively labile phosphorus-nitrogen bonds. lookchem.com General studies on the fragmentation of organophosphorus compounds indicate that cleavage of P-O and P-N bonds is common. lookchem.commdpi.com For a protonated this compound, likely fragmentation routes would involve the neutral loss of ammonia (B1221849) (NH₃), amines (RNH₂), or imine fragments. The analysis of these fragmentation patterns helps to confirm the connectivity of the different amino and imino groups to the central phosphorus atom.

Table 3: Plausible Fragmentation Pathways for a Generic this compound in MS/MS Based on general principles of organophosphorus compound fragmentation. lookchem.commdpi.com

Precursor IonNeutral LossFragment IonProposed Fragmentation Pathway
[M+H]⁺NH₃[M+H - NH₃]⁺Loss of an amino group.
[M+H]⁺R-NH₂[M+H - RNH₂]⁺Cleavage of a P-N bond to a substituted amino group.
[M+H]⁺R-N[M+H - RN]⁺Loss of a nitrene from an imido group.
[M+H - NH₃]⁺R-NH₂[M+H - NH₃ - RNH₂]⁺Sequential loss of multiple nitrogen-containing fragments.

Computational and Theoretical Chemistry Studies on Phosphenodiimidic Amides

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. kuleuven.benih.gov It is instrumental in calculating the energies of molecules, molecular density, and the characteristics of frontier orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.commdpi.com DFT calculations are effective for studying various aspects of phosphenodiimidic amides and related compounds, from their intrinsic bonding characteristics to their reaction pathways.

DFT calculations provide profound insights into the electronic nature of organophosphorus amides. The analysis of frontier molecular orbitals (HOMO and LUMO) is crucial for understanding the electronic transitions and reactivity of these molecules. mdpi.com For instance, in pyrazolecarboxamide derivatives, the HOMO is often located on the phenyl ring, pyrazole (B372694) ring, and the amide bond, while the LUMO is distributed across the pyrazole ring and associated groups. mdpi.com The energy gap between HOMO and LUMO provides information about the molecule's kinetic stability and reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from DFT, illustrating the charge distribution and predicting sites for electrophilic and nucleophilic attack. In studies of amide derivatives of L-isoleucine, MEP maps have shown that the highest electron density is typically located on oxygen atoms, indicating their susceptibility to electrophilic attack. nih.gov For complex systems like copper (I) phosphinimide clusters, DFT calculations have been employed to understand whether the planarity of the {Cu4N4} ring is due to steric or electronic factors. core.ac.uk These studies reveal that terminal phosphinimide ligands can engage in strong dπ-pπ interactions, influencing the ligand field and stabilizing high-spin states in transition metals. researchgate.net

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for Selected Amide Compounds from DFT Studies

CompoundHOMO Energy (Hartree)LUMO Energy (Hartree)Energy Gap (Hartree)Reference
Penflufen-0.24581-0.066000.17981 mdpi.com
Pyrazolecarboxamide Derivative (5h)-0.23081-0.064650.16616 mdpi.com

DFT is a powerful method for elucidating reaction mechanisms by calculating the potential energy surfaces of reacting systems. This allows for the identification of transition states and the determination of activation energy barriers. kuleuven.bechem8.org For example, the hydrolysis of phosphoramidates, a reaction relevant to the activation of Pro-Tide pro-drugs, has been investigated using DFT. nih.gov These studies have detailed the formation of intermediates, such as penta-coordinate phosphoranes, and mapped out the multi-step addition-elimination pathways. nih.gov

In the context of amide bond formation, DFT calculations have been used to compare different potential pathways, such as the reaction between ketene (B1206846) and ammonia (B1221849). kuleuven.be These studies have shown that the presence of a catalyst, like a water molecule or a second ammonia molecule, can significantly lower the energy barrier, favoring a two-step reaction mechanism involving an enol intermediate. kuleuven.be Similarly, DFT has been employed to understand the mechanism of nickel-catalyzed cross-coupling reactions of amides, identifying the rate-determining step and the role of additives like water in facilitating the reaction. chem8.org Theoretical studies on the base-catalyzed hydrolysis of amides have focused on calculating the free energy barriers for the formation of the tetrahedral intermediate, which is often the rate-determining step. nih.gov

Table 2: Calculated Activation Energies for Key Steps in Amide-Related Reactions

ReactionSystem/CatalystRate-Determining StepCalculated Activation Energy (kcal/mol)Reference
Ni-catalyzed Suzuki-Miyaura CouplingN-Bn-N-Boc amide + PhBpinTransmetalation25.6 chem8.org
Amination of KeteneKetene + 2 NH₃Enol formationLowered barrier vs. uncatalyzed kuleuven.be
Hydrolysis of Cyclic Acyl PhosphoramidateFive-membered ringAddition-EliminationMechanism detailed with intermediates nih.gov

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments. ufla.brnih.govnih.gov For amides, DFT is frequently used to calculate vibrational frequencies, particularly for the characteristic amide I, II, and III bands in the infrared (IR) spectrum. nih.govnih.gov

Table 3: Comparison of DFT-Calculated and Experimental Spectroscopic Data for Amide-Related Compounds

Compound/SystemSpectroscopic PropertyCalculated Value (DFT)Experimental ValueReference
N-methylacetamide (A-1 component)Amide I band (cm⁻¹)16301600-1800 (band range) nih.gov
β-sheet glycine (B1666218) modelsAmide I frequenciesGenerally more coupled and red-shifted vs. TDCCompared to TDC models nih.gov
Dipyrrinone oxime / Diethyl chlorophosphate complexFluorescence EmissionPredicted to be fluorescent- ufla.br

Reaction Mechanism Calculations and Energy Profiles

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.govresearchgate.netnih.gov By solving Newton's equations of motion, MD provides detailed information on the conformational changes and intermolecular interactions that are often inaccessible experimentally. nih.govacs.org

MD simulations are extensively used to explore the conformational landscape of flexible molecules like phosphenodiimidic amides and related polymers. nih.govresearchgate.net For polyphosphazenes, a class of polymers with a -P=N- backbone, MD simulations have been used to predict properties such as glass transition temperatures and densities, which show good agreement with experimental values. nih.govresearchgate.net These simulations can reveal the flexibility of the polymer backbone and its side groups by calculating time-correlation functions. researchgate.net

MD simulations provide a dynamic picture of the intermolecular interactions that govern the behavior of molecules in condensed phases. These interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions. researchgate.netnih.gov In simulations of phosphazene-based polymer electrolytes, MD has been used to study the interactions between the polymer and solvent molecules (water) as well as dissolved ions. researchgate.net Radial distribution functions (RDFs) calculated from MD trajectories can reveal the local structure and the nature of interactions, such as the formation of hydrogen bonds between polymer atoms and water. researchgate.net

For complexes in solution, MD simulations can unravel the solvation structure and diagnose the formation of dimers or aggregates. rsc.org For instance, simulations of a pyridine-N-oxide:dimethyltetracyanocyclopropane complex in chloroform (B151607) helped to understand the heterodimer formation stabilized by n → π* interactions. rsc.org The study of functionalized carbon nanotube composites with nitrile butadiene rubber (NBR) used MD to analyze the effect of amide functionalization on interfacial binding, showing that the formation of hydrogen bonds enhances the mechanical properties of the composite. chem8.org The analysis of pair-interaction energies and their decomposition into electrostatic, dispersion, and other components offers a detailed understanding of the forces driving molecular recognition and complex stability. oup.com

Conformational Landscape Exploration

Quantum Chemical Modeling for Reactivity and Selectivity

Quantum chemical modeling has become an indispensable tool for elucidating the intricate details of chemical reactivity and selectivity, and its application to phosphenodiimidic amides, more commonly known in the scientific literature as iminophosphonamide ligands, has provided profound insights into their chemical behavior. These computational methods allow for the exploration of reaction mechanisms, transition states, and the electronic and steric factors that govern the outcomes of chemical transformations.

Density Functional Theory (DFT) is a prominent method employed in the study of iminophosphonamide complexes. It has been instrumental in understanding reaction pathways in catalysis, such as the polymerization of dienes. For instance, DFT calculations on the cis-1,4-polymerization of butadiene catalyzed by a cationic rare-earth metal complex featuring a PNP ligand have helped to elucidate the mechanism of chain propagation and the factors controlling stereoselectivity. mdpi.com Computational analyses have also shed light on the mechanistic details of reactions like the migratory insertion of ethylene (B1197577) into an Iridium-N bond of an iminophosphonamide complex, revealing the energetic landscape of various intermediates and transition states. researchgate.net These studies showcase the power of quantum chemical modeling in predicting and rationalizing the reactivity of these complex systems.

Theoretical Studies of Phosphenodiimidic Amide Stability and Tautomerism

The iminophosphonamide ligand, with the general formula [R₂P(NR')₂]⁻, can be considered the nitrogen analog of a phosphinate anion. rsc.org The P-N bond lengths in these ligands, typically in the range of 1.600–1.630 Å, are intermediate between single and double P-N bonds, indicating significant delocalization of π-electrons across the N-P-N framework, which contributes to their stability. acs.org

Tautomerism in iminophosphonamides, while not as extensively studied as in simple amides, is an important consideration. Theoretical studies have explored different protonation states. For example, the iminophosphonamidinate anion (HL⁻) has been shown to exist in a PH form in certain complexes, as confirmed by X-ray diffraction and NMR spectroscopy, and supported by computational models. researchgate.net This suggests a tautomeric equilibrium between the N-protonated and P-protonated forms. The relative stability of these tautomers can be assessed using computational methods by calculating their ground-state energies.

Furthermore, DFT calculations have been employed to study the excited states of iminophosphonamide complexes, revealing small singlet-triplet energy gaps in some alkali metal complexes, which is a prerequisite for thermally activated delayed fluorescence (TADF). rsc.org This highlights the role of computational chemistry in predicting not only the ground-state stability but also the photophysical properties of these compounds.

Below is a table summarizing computed data for a representative iminophosphonamide ligand and its complexes, illustrating the insights gained from theoretical studies.

Compound/ComplexComputational MethodKey FindingReference
[(PNPPh)Y(CH₂SiMe₃)(THF)]⁺DFTTHF coordination influences monomer insertion favorability in butadiene polymerization. mdpi.com
Alkali metal complexes of (R)-HPEPIADFTSmall singlet-triplet energy gaps (ΔE(S₁–T₁)) of 73-90 meV, consistent with TADF. rsc.org
[Y(tBuPH(NMes)₂)₂Cl]DFT/NMR/XRDThe ligand HL⁻ exists in the iminophosphonamidinate PH form. researchgate.net

Computational Approaches to Ligand Design and Coordination Behavior

Computational chemistry plays a pivotal role in the rational design of this compound ligands with tailored properties for specific applications, particularly in coordination chemistry and catalysis. By modeling different ligand architectures, it is possible to predict their coordination behavior with various metal centers and to tune their steric and electronic properties to achieve desired catalytic activity or material characteristics.

The design of iminophosphonamide ligands often focuses on modifying the R and R' groups to control the steric bulk around the metal center and the electronic properties of the N-P-N backbone. For example, the introduction of bulky substituents can create a specific coordination pocket that influences the selectivity of catalytic reactions. rsc.org The bite angle of the N-P-N ligand is a critical parameter that is consistently analyzed in computational studies, with typical values around 69.5–71.5° for Titanium complexes and 64.7–66.8° for Zirconium complexes. acs.org

Computational studies have been instrumental in understanding the coordination modes of iminophosphonamide ligands with a wide range of metals, including s-block, p-block, transition metals, and f-block elements. rsc.orgrsc.org DFT calculations can predict the geometry of the resulting metal complexes, including bond lengths, bond angles, and coordination numbers. For instance, in alkali metal complexes, the coordination pattern can vary from monomeric to polymeric structures depending on the metal ion and the substituents on the ligand. rsc.org

Furthermore, computational models can elucidate the nature of the metal-ligand bonding. In dicopper(I) complexes with a naphthyridine bis(amide) ligand, DFT calculations suggested a more ionic bonding character and weaker Cu-Cu interactions compared to other related ligands. acs.org This was consistent with the experimentally observed long intermetallic separations. acs.org

The following table presents examples of how computational approaches have been used to investigate the ligand design and coordination behavior of iminophosphonamides.

Metal CenterLigand SystemComputational FocusKey InsightReference
Group 4 (Ti, Zr)PN₂ ligandsStructural parametersBite angle is a consistent feature, varying slightly with the metal and other ligands. acs.org
Rhodium(III)Zwitterionic iminophosphonamidesLigand lability and reactivityThe Rhodium atom is stabilized by π-donation from nitrogen, affecting ligand coordination. d-nb.info
CalciumEnantiopure iminophosphonamidesCatalytic hydroborationInvestigation of the complexation of acetophenone (B1666503) to the calcium center.
Rare-Earth MetalsIminophosphonamidesPolymerization catalysisInfluence of metal size on regio- and stereoselectivity. mdpi.com

Research Applications and Broader Scientific Implications of Phosphenodiimidic Amides

Role in Catalysis and Asymmetric Synthesis

The ability to create stereogenic centers at the phosphorus atom, combined with the adjacent nitrogen atoms, makes phosphenodiimidic amide derivatives and related P-N compounds highly valuable in the field of catalysis, particularly in reactions where precise three-dimensional control is essential.

The synthesis of chiral ligands is crucial for asymmetric catalysis, which aims to produce a specific enantiomer of a chiral product. P-chiral phosphine (B1218219) ligands, where the stereogenic center is the phosphorus atom itself, are a significant class of such ligands. encyclopedia.pub The development of P-stereogenic phosphinic amides represents a key advancement in this area.

Researchers have successfully synthesized P-stereogenic diarylphosphinic amides with high diastereoselectivity. wiley.com These compounds can be transformed into other valuable chiral molecules, such as tertiary phosphine oxides, which can serve as ligands in metal-catalyzed reactions. wiley.com One notable synthetic strategy involves the directed ortho lithiation of (SC)-P,P-diphenylphosphinic amides, followed by quenching with an electrophile, yielding functionalized derivatives with high diastereomeric ratios (up to 98:2). wiley.com Another approach has led to the creation of novel P-stereogenic monophosphorus ligands, termed Xie-phos, through methods like palladium-catalyzed hydrophosphinylation. nih.gov These ligands have demonstrated utility in catalytic asymmetric reactions, showcasing the potential of P-N structures in generating enantioselectivity. nih.gov

Table 1: Examples of Chiral P-N Compounds in Asymmetric Synthesis

Ligand/Compound ClassSynthetic MethodApplicationReference
P-stereogenic diarylphosphinic amidesDirected ortho lithiation of (SC)-P,P-diphenylphosphinic amidesPrecursors to tertiary phosphine oxide ligands for coordination chemistry wiley.com
P-stereogenic monophosphorus ligands (Xie-phos)Palladium-catalyzed hydrophosphinylation and base-mediated cyclizationCatalytic asymmetric α-arylation of amides, domino Heck/Suzuki reactions nih.gov
Chiral phosphinic amide-phosphine oxide Zn(II) complexComplexation of P-stereogenic phosphinic amide with zinc(II)Explorative coordination chemistry wiley.com

Phosphine-mediated reactions are a cornerstone of modern organic synthesis. The nucleophilic character of phosphines is harnessed to catalyze a wide array of chemical transformations. Recent research has expanded this field to include novel reactions involving amides and related structures.

One such development is the phosphine-mediated arylamidation of α-allylic-substituted allenoates with isocyanates, which provides a de novo method for constructing valuable aryl amides. nih.gov This process proceeds through a bicyclo[3.1.0]hexene intermediate, demonstrating a complex and elegant reaction pathway. nih.gov In a different vein, photocatalysis has been combined with phosphine mediation to achieve the activation of water for radical hydrogenation under mild conditions. nih.gov This process generates a metal-free PR₃–H₂O radical cation, which can then participate in subsequent transformations, showcasing an innovative approach to harnessing the reactivity of water. nih.gov These examples highlight the versatility of phosphines in mediating reactions that form or involve amide-like functionalities, a field where phosphenodiimidic amides could offer unique reactivity patterns.

Development of Chiral N,P-Ligands

Contribution to Novel Inorganic Material Science

The phosphorus-nitrogen backbone is the foundation for a diverse class of inorganic polymers and heterocycles known as phosphazenes. These materials exhibit a wide range of tunable properties, making them candidates for advanced applications, including those requiring biocompatibility.

While direct biocompatibility studies on simple phosphenodiimidic amides are not extensively documented, a wealth of research on the closely related polyphosphazenes provides strong evidence for the potential of P-N based materials in biomedical applications. mdpi.comnih.gov Polyphosphazenes are polymers with a backbone of repeating phosphorus and nitrogen atoms, which can be functionalized with a vast array of organic side groups. mdpi.comnih.gov

This synthetic flexibility allows for the precise tuning of their properties, including biodegradability and biocompatibility. mdpi.comwiley.com Many polyphosphazenes have been shown to be highly biocompatible and are explored for uses in tissue engineering, drug delivery, and as coatings for medical devices. wiley.comnih.gov A key advantage is that they can be designed to degrade into non-toxic, biocompatible products such as phosphates, ammonia (B1221849), and the corresponding organic side groups (e.g., amino acids). nih.govrsc.org The phosphate (B84403) and ammonia byproducts can act as a buffering system, preventing significant pH drops that are often associated with the degradation of other polymers like polyesters. encyclopedia.pubnih.gov

Studies have demonstrated that polyphosphazenes can support cell growth without inducing toxicity and exhibit excellent blood compatibility by suppressing platelet activation. mdpi.comnih.gov Their use as scaffolds in regenerative medicine and as carriers for the controlled delivery of drugs and genes is an active area of research. wiley.comnih.govmdpi.com This extensive body of work on polyphosphazenes suggests a promising outlook for the biocompatibility of new materials derived from this compound structures.

Phosphorus-nitrogen compounds are increasingly recognized for their utility as functional molecular materials. mdpi.com The unique P-N backbone allows for the creation of materials with interesting optical, electronic, and thermal properties. The field of advanced materials science covers the synthesis, properties, and application of new materials in sectors like energy, engineering, and medicine. tandfonline.comrsc.org

P-N heterocycles have been developed that are light-emitting and redox-active, properties that are highly sought after for applications in electronics and sensors. mdpi.com For example, specific unsymmetrical dispirocyclotriphosphazenes have been synthesized that exhibit fluorescence with quantum yields in the range of 0.10–0.14, demonstrating their potential as photophysical materials. nih.gov Beyond molecular materials, polyphosphazenes have been investigated for a wide range of uses, including as fire-resistant materials, proton-conducting membranes for fuel cells, and optical materials. encyclopedia.pubmdpi.com The ability to tailor the polymer's properties by modifying the side groups attached to the phosphorus-nitrogen chain is a significant advantage, allowing for the design of materials for specific, high-performance applications. nih.gov

Exploration of Biocompatibility Research

Advancements in Phosphorus-Nitrogen Chemistry

The chemistry of phosphorus-nitrogen compounds is a mature yet continually evolving field. mdpi.com Researchers are consistently developing creative synthetic methodologies to access novel P-N heterocyclic and polymeric architectures with unprecedented properties and functionalities. mdpi.comnih.gov

A key area of advancement is the development of new ways to form the phosphorus-nitrogen bond. One innovative method involves the reduction of a titanium phosphine complex under an atmosphere of molecular nitrogen (N₂). mdpi.com This reaction results in the incorporation of nitrogen from N₂ directly into the final product, forming a bis(phosphinimide) derivative where a P=N bond is created. mdpi.com

The synthesis of complex, multi-heterocyclic structures is another frontier. For instance, new unsymmetrical dispirocyclotriphosphazenes have been prepared through multi-step reactions starting from hexachlorocyclotriphosphazene. nih.gov These complex molecules possess unique stereogenic properties and have been investigated for their biological and photophysical characteristics. nih.gov Such research expands the library of available P-N compounds and provides deeper insights into their structure-property relationships. The field has also seen progress in understanding the biological activities of P-N compounds, with studies on their antimicrobial, antifungal, and cytotoxic effects. tandfonline.comnih.gov

Table 2: Selected Advancements in Phosphorus-Nitrogen Chemistry

AdvancementDescriptionSignificanceReference
P=N Bond Formation from N₂Reduction of a titanium phosphine complex under N₂ atmosphere to form a bis(phosphinimide) derivative.A novel method for nitrogen fixation into organophosphorus compounds. mdpi.com
Synthesis of Unsymmetrical DispirocyclotriphosphazenesMulti-step synthesis of complex cis/trans isomers with carbazolyl and chlorobenzyl arms.Creation of new, complex P-N architectures with specific stereogenic and photophysical properties. nih.gov
Functional Molecular MaterialsDevelopment of P-N heterocycles with light-emitting and redox-active properties.Expands the application of P-N compounds into advanced materials for electronics and sensing. mdpi.com
Biomedical PolyphosphazenesSynthesis of biodegradable and biocompatible polymers with tunable properties for drug delivery and tissue engineering.Establishes P-N polymers as a major platform for biomedical applications. mdpi.commdpi.comnih.gov

Expansion of Knowledge in Main Group Element Chemistry

The study of phosphenodiimidic amides and related compounds containing phosphorus-nitrogen bonds has significantly contributed to the expansion of knowledge within main group element chemistry. The main group elements, which include those in the s-block and p-block of the periodic table (excluding hydrogen), form the basis of these intriguing molecules. wikipedia.org this compound itself is a molecular entity composed entirely of main group elements: phosphorus, nitrogen, and hydrogen. nih.gov

Research into these compounds provides deep insights into the fundamental principles of bonding, structure, and reactivity of elements that are among the most abundant in the universe. wikipedia.org The unique electronic configuration and bonding capabilities of phosphorus and nitrogen allow for the formation of single (P-N) and double (P=N) bonds, enabling the design of a vast array of functional molecules. chinesechemsoc.org The exploration of phosphenodiimidic amides and their derivatives challenges and expands the traditional understanding of covalent bonding between p-block elements.

The investigation into P-N systems has led to the development of novel molecular architectures with unique stereochemical and electronic properties. chinesechemsoc.org For instance, the synthesis and characterization of various phosphinoamines have revealed diverse ligating motifs, including chelating and bridging behaviors in coordination chemistry. mdpi.com The ability to form stable P(V) analogues through oxidation further demonstrates the rich chemistry of the P-N bond. mdpi.com This expansion of synthetic methodologies and the characterization of the resulting compounds are crucial for a deeper comprehension of the chemistry of main-group elements, moving beyond the more traditionally studied carbon-based systems. The development of catalysts based on main group elements for various chemical transformations, including the formation of C-P bonds, underscores the growing recognition of their potential to rival transition metals in catalysis. rsc.org

Future Directions in the Synthesis and Utility of P=N Bonds

The synthesis and application of compounds containing the phosphorus-nitrogen double bond (P=N), a key feature in derivatives of phosphenodiimidic amides, is a dynamic and evolving field of chemical research. While classical methods such as the Staudinger condensation and nucleophilic substitution between phosphorus halides and amines have been foundational, future progress hinges on the development of more efficient, versatile, and sustainable synthetic strategies. chinesechemsoc.org

One of the primary future directions is the creation of novel catalytic systems for P-N bond formation. Researchers have been developing methods that move away from hazardous or sensitive reagents. chinesechemsoc.org A promising approach involves nitrene-mediated intermolecular P-N coupling, which can be achieved under mild conditions using simple iron catalysis. chinesechemsoc.org This method offers a flexible and broadly applicable route to a variety of P-N and P=N compounds from readily available precursors. chinesechemsoc.org

Another significant avenue for future development is the use of electrochemical synthesis. beilstein-journals.org This "greener chemistry" approach utilizes electricity to drive oxidation and reduction processes, avoiding the need for chemical oxidants or reductants and often proceeding under mild conditions. beilstein-journals.org The electrochemical formation of P-N bonds represents a sustainable and cost-effective method for producing organophosphorus compounds. beilstein-journals.org

Furthermore, there is a growing focus on developing atom-economic and chemoselective methods. Future synthetic targets include the controlled synthesis of specific organophosphine classes (primary, secondary, or tertiary) directly from simple feedstocks like phosphine (PH3). nih.govacs.org The aim is to create reactions with wide functional group tolerance that avoid complex purification procedures. acs.org

The utility of the P=N bond is expected to expand considerably. These bonds are integral to the design of advanced organic ligands for both metal-catalyzed and organocatalytic reactions. chinesechemsoc.orgmdpi.com The unique properties of the P-N motif continue to be exploited in the development of new materials, including polymers and biologically active compounds. tandfonline.compulsus.comresearchgate.net The ongoing research into the functionalization of stable amide groups is also paving the way for new applications of P-N containing structures in the synthesis of complex molecules. keio.ac.jp

Q & A

Basic Research Questions

Q. What experimental methods are most reliable for synthesizing phosphenodiimidic amide derivatives with high purity?

  • Methodology: Use nucleophilic substitution reactions under inert atmospheres (e.g., nitrogen) to minimize oxidation. Monitor reaction progress via <sup>31</sup>P NMR spectroscopy to track phosphorus-centered intermediates . Post-synthesis, purify compounds using column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via HPLC with UV detection (λ = 220–260 nm) .
  • Key Considerations: Optimize reaction stoichiometry to avoid byproducts like phosphine oxides, which complicate purification.

Q. How can researchers validate the structural integrity of this compound complexes using spectroscopic techniques?

  • Methodology: Combine <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR to confirm bonding environments. For crystallographic validation, grow single crystals via slow evaporation (solvent: dichloromethane/hexane) and perform X-ray diffraction analysis .
  • Data Interpretation: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in tautomeric forms .

Q. What are the stability profiles of phosphenodiimidic amides under varying pH and temperature conditions?

  • Methodology: Conduct accelerated stability studies by incubating samples in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Quantify degradation products using LC-MS and assess kinetic stability via Arrhenius plots .
  • Contradiction Handling: If thermal degradation contradicts hydrolytic stability models, reevaluate reaction mechanisms (e.g., radical vs. ionic pathways) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental data for this compound reactivity?

  • Methodology: Perform density functional theory (DFT) calculations to model transition states and reaction energetics. Compare computed activation barriers with experimental kinetic data to identify systematic errors (e.g., solvent effects omitted in simulations) .
  • Case Study: If a reaction yields unexpected regioselectivity, use NBO (Natural Bond Orbital) analysis to evaluate electronic influences .

Q. What strategies optimize the catalytic activity of this compound-based catalysts in asymmetric synthesis?

  • Methodology: Screen chiral ligands (e.g., BINOL derivatives) via high-throughput experimentation. Use enantiomeric excess (ee) measurements (HPLC with chiral columns) to correlate ligand structure with catalytic efficiency .
  • Data Analysis: Apply multivariate statistics (e.g., PCA) to identify dominant factors (e.g., steric hindrance, electronic donation) affecting enantioselectivity .

Q. How do solvent polarity and coordination effects influence the supramolecular assembly of phosphenodiimidic amides?

  • Methodology: Study self-assembly in solvents of varying polarity (e.g., DMSO, THF, chloroform) using dynamic light scattering (DLS) and SAXS. Correlate solvent parameters (Hildebrand solubility) with aggregation patterns .
  • Advanced Tools: Use cryo-TEM to visualize nanostructures and FT-IR to monitor hydrogen-bonding interactions .

Data Contradiction and Reproducibility

Q. How should researchers address contradictory reports on the hydrolytic stability of phosphenodiimidic amides?

  • Methodology: Replicate studies under standardized conditions (e.g., IUPAC guidelines for hydrolysis assays). Validate analytical methods (e.g., calibrate pH meters, use internal standards in LC-MS) to rule out instrumentation bias .
  • Collaborative Approach: Share raw datasets via repositories like Zenodo to enable meta-analyses and identify hidden variables (e.g., trace metal contaminants) .

Q. What protocols ensure reproducibility in synthesizing this compound-metal complexes?

  • Stepwise Guidance:

Document exact stoichiometry, solvent drying methods, and inert atmosphere protocols.

Use standardized characterization techniques (e.g., ICP-OES for metal content).

Publish detailed spectral data (e.g., NMR peaks, IR bands) in supplemental materials .

Tables: Key Methodological Comparisons

Technique Application Limitations Evidence
<sup>31</sup>P NMRTracking phosphorus intermediatesLimited sensitivity for trace impurities
X-ray crystallographyDefinitive structural elucidationRequires high-quality single crystals
DFT calculationsMechanistic insightsComputationally intensive
Chiral HPLCEnantiomeric excess measurementColumn degradation over time

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.